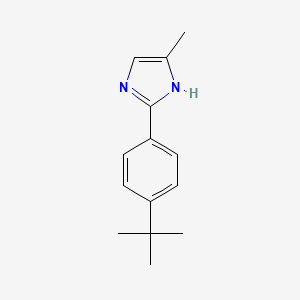
1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester: is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable building block in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed under mild conditions using palladium catalysts and boronic acid derivatives . The general reaction conditions include:
Catalyst: Palladium-based catalysts such as palladium acetate or palladium chloride.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: Typically around 80-100°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives .
Applications De Recherche Scientifique
Chemistry: 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester is widely used in organic synthesis for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and imaging agents. Its ability to form stable complexes with biomolecules makes it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and electronic materials. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester involves the formation of boron-carbon bonds through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation process, where the boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond . This process is highly efficient and selective, making it a preferred method for synthesizing complex organic molecules.
Comparaison Avec Des Composés Similaires
- Phenylboronic Acid Pinacol Ester
- 4-Methoxyphenylboronic Acid Pinacol Ester
- 2,3-Bis(4-methoxyphenyl)cyclopent-2-enone
Comparison: 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester is unique due to its specific structure, which provides enhanced stability and reactivity compared to other boronic esters. Its ability to undergo various chemical reactions under mild conditions makes it a versatile compound in organic synthesis .
Propriétés
Formule moléculaire |
C23H29BO5 |
|---|---|
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
1,3-bis(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one |
InChI |
InChI=1S/C23H29BO5/c1-22(2)23(3,4)29-24(28-22)20(16-7-11-18(26-5)12-8-16)15-21(25)17-9-13-19(27-6)14-10-17/h7-14,20H,15H2,1-6H3 |
Clé InChI |
ZSJCTZLWOPXFAL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


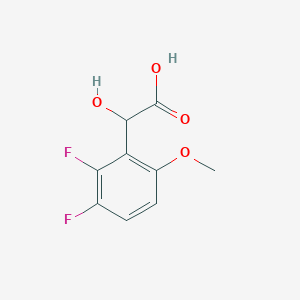

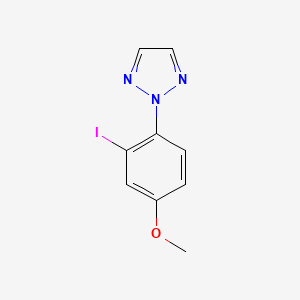
![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)



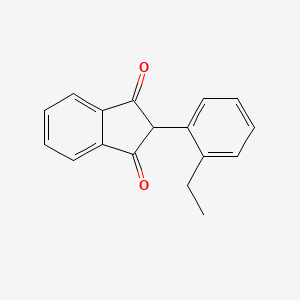
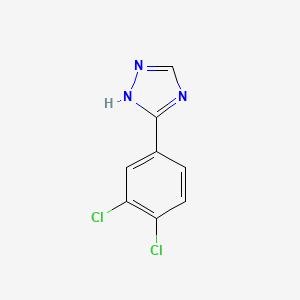
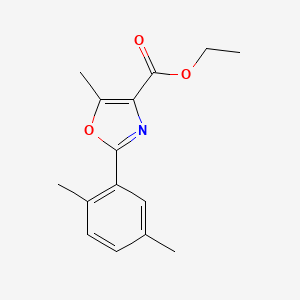
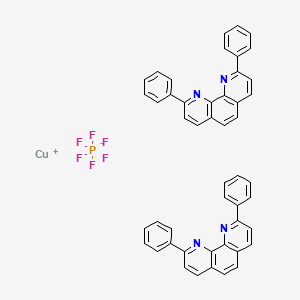
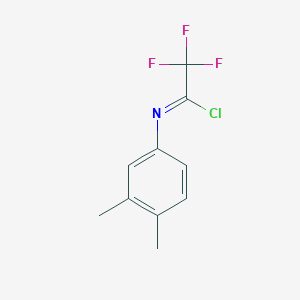
![3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13684767.png)
